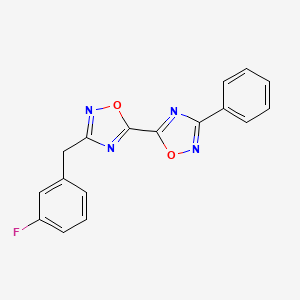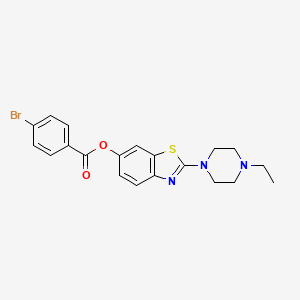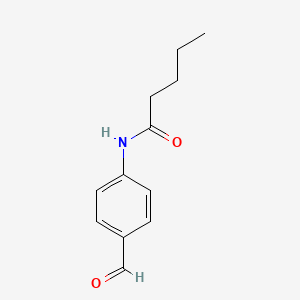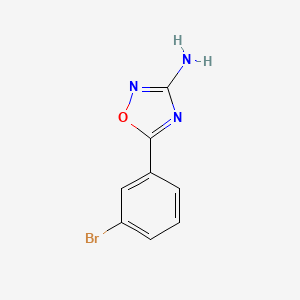![molecular formula C11H9N3O B2789349 [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile CAS No. 851208-00-9](/img/structure/B2789349.png)
[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile is an organic compound with the molecular formula C11H9N3O It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable oxidizing agent such as iodine or bromine to yield the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have explored its antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers are examining its ability to interact with specific biological targets, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism by which [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired effects. For example, its antimicrobial activity may result from the inhibition of key enzymes in microbial metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
- [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
- [3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Uniqueness
Compared to similar compounds, [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile exhibits unique properties due to the presence of the methyl group on the phenyl ring. This substitution can influence the compound’s reactivity, stability, and biological activity, making it distinct from its analogs.
Propriétés
IUPAC Name |
2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-8-4-2-3-5-9(8)11-13-10(6-7-12)15-14-11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZIPKXZASMDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4-dimethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2789266.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3-(2-oxopyrrolidin-1-yl)propyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2789269.png)
![1-(4-{4-[(4-Methylpiperazino)carbonyl]piperidino}phenyl)-1-ethanone](/img/structure/B2789270.png)
![2-(2-fluorophenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2789273.png)
![N-[cyano(oxolan-3-yl)methyl]-2-(3,5-dichlorophenoxy)acetamide](/img/structure/B2789274.png)
![N-(3-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2789275.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2789276.png)

![1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(2-methylprop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2789279.png)
![N-[4-(2-phenylmorpholin-4-yl)butyl]-3-(trifluoromethyl)benzamide](/img/structure/B2789281.png)


![3-[[(E)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2789285.png)
